2-Amino-5-(methylsulfonyl)benzoic acid
Overview
Description
2-Amino-5-(methylsulfonyl)benzoic acid, also known as AMSBA, is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It has been the focus of research in various fields due to its unique properties and potential applications .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For example, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) . This information can be used to generate a 3D structure of the molecule for further analysis .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.473±0.06 g/cm3 (Predicted), a melting point of 245°C, and a boiling point of 493.5±45.0 °C (Predicted) .Scientific Research Applications
Medicinal Chemistry Applications
2-Amino-5-(methylsulfonyl)benzoic acid and its derivatives have been extensively studied for their potential in medicinal chemistry. They have been explored as key intermediates in the synthesis of various pharmacologically active compounds:
EP1 Receptor Selective Antagonists : Analogues of this compound have shown optimized antagonist activity for the EP1 receptor subtype, with some exhibiting in vivo antagonist activity. These findings highlight the compound's role in discovering new therapeutic agents targeting prostaglandin E2 (PGE2) related pathologies (Naganawa et al., 2006).
Hypoglycemic Agents : The structure-activity relationships in hypoglycemic benzoic acid derivatives, including those related to this compound, have been investigated, leading to the development of repaglinide, a therapeutic agent for type 2 diabetes (Grell et al., 1998).
Material Science Applications
In the realm of material science, this compound derivatives have contributed to the development of novel materials:
- Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers derived from this compound have been utilized to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, indicating their potential for water purification and treatment of dye solutions (Liu et al., 2012).
Environmental Science Applications
This compound and its analogs have also been explored for environmental applications, particularly in the degradation of harmful substances:
- Controllable Degradation of Herbicides : Research has focused on the degradation of chlorsulfuron, a herbicide, by substituting at the 5th position of the benzene ring with N-methylamido and dialkylamino groups. This modification aims to address the environmental persistence of such herbicides, demonstrating the compound's importance in developing eco-friendly agricultural chemicals (Meng et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHBAYGWFHLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630200 | |
Record name | 2-Amino-5-(methanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90222-79-0 | |
Record name | 2-Amino-5-(methanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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